Amino(3-bromo-2-fluorophenyl)acetic acid
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Overview
Description
2-amino-2-(3-bromo-2-fluorophenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a central carbon atom, which is also bonded to a 3-bromo-2-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(3-bromo-2-fluorophenyl)acetic acid typically involves the following steps:
Bromination and Fluorination: The starting material, a phenylacetic acid derivative, undergoes bromination and fluorination to introduce the bromo and fluoro substituents on the aromatic ring.
Amination: The brominated and fluorinated intermediate is then subjected to amination, where an amino group is introduced at the alpha position relative to the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include bromine, fluorine sources, and amine precursors.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(3-bromo-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromo and fluoro substituents on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-amino-2-(3-bromo-2-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-2-(3-bromo-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. The bromo and fluoro substituents may enhance its binding affinity and specificity for certain targets, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(3-bromo-5-fluorophenyl)acetic acid
- 2-amino-2-(5-bromo-2-fluorophenyl)acetic acid
Uniqueness
2-amino-2-(3-bromo-2-fluorophenyl)acetic acid is unique due to the specific positioning of the bromo and fluoro substituents on the aromatic ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H7BrFNO2 |
---|---|
Molecular Weight |
248.05 g/mol |
IUPAC Name |
2-amino-2-(3-bromo-2-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7BrFNO2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
InChI Key |
FYXOGVLICATUGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C(C(=O)O)N |
Origin of Product |
United States |
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